Lipophilicity and Molecular Weight Differentiation from 3-Methyl and 3-Ethyl Analogs
3-(2-Methylpropyl)piperidin-4-amine exhibits significantly higher calculated lipophilicity (cLogP = 1.2) compared to its smaller 3-alkyl analogs: 3-methylpiperidin-4-amine (estimated cLogP ≈ 0.03) and 3-ethylpiperidin-4-amine (estimated cLogP ≈ 0.03) [1]. This ~40-fold increase in theoretical octanol-water partition coefficient (logP difference of ~1.17) translates to markedly enhanced predicted passive membrane permeability, a critical determinant for CNS bioavailability [2]. The molecular weight of 156.27 g/mol for the isobutyl derivative exceeds that of the methyl analog (MW ≈ 114.19 g/mol) and ethyl analog (MW ≈ 128.22 g/mol) while remaining below the typical CNS drug cutoff of ~400-500 Da .
| Evidence Dimension | Calculated LogP (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.2 |
| Comparator Or Baseline | 3-Methylpiperidin-4-amine: cLogP ≈ 0.03; 3-Ethylpiperidin-4-amine: cLogP ≈ 0.03 |
| Quantified Difference | ΔcLogP ≈ +1.17 (40-fold increase in calculated partition coefficient) |
| Conditions | Computed properties from PubChem database; ACD/Labs algorithm |
Why This Matters
The elevated lipophilicity positions this compound as a preferred scaffold for CNS-targeted programs where enhanced blood-brain barrier penetration is required, while the 3-alkyl branching provides a distinct steric profile unavailable with linear-chain analogs.
- [1] PubChem. CID 45052121 (analog) computed properties: cLogP 1.2. National Institutes of Health. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. View Source
